molecular formula C13H13NO5 B10771934 3-(4-Methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione

3-(4-Methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B10771934
M. Wt: 263.25 g/mol
InChI Key: ZYRNCIWULACSEK-UHFFFAOYSA-N
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Description

It is reported as an inhibitor of proteinase 3, an enzyme involved in various inflammatory processes . This compound has garnered interest due to its potential therapeutic applications in treating inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-methoxybenzoyl chloride with 5,5-dimethyl-1,3-oxazolidine-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group in the oxazolidine ring can yield alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-carboxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione.

    Reduction: Formation of 3-(4-methoxybenzyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound exhibits higher specificity and potency in inhibiting proteinase 3. The presence of the methoxy group enhances its binding affinity to the enzyme’s active site, making it a more effective inhibitor .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

3-(4-methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C13H13NO5/c1-13(2)11(16)14(12(17)19-13)10(15)8-4-6-9(18-3)7-5-8/h4-7H,1-3H3

InChI Key

ZYRNCIWULACSEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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